molecular formula C13H7BrFNO B6383328 3-Bromo-5-(5-cyano-2-fluorophenyl)phenol, 95% CAS No. 1261957-17-8

3-Bromo-5-(5-cyano-2-fluorophenyl)phenol, 95%

Cat. No. B6383328
CAS RN: 1261957-17-8
M. Wt: 292.10 g/mol
InChI Key: ORKKCUNKNPPMKC-UHFFFAOYSA-N
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Description

3-Bromo-5-(5-cyano-2-fluorophenyl)phenol, 95% (3-Br-5-CN-2-F-Phenol) is a synthetic compound, widely used in scientific research and laboratory experiments. It is an organobromine compound, exhibiting a wide range of properties and applications. It has been used in a variety of scientific studies and experiments, ranging from organic synthesis to medical research.

Scientific Research Applications

3-Br-5-CN-2-F-Phenol has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various compounds, such as 2-fluoro-5-cyano-3-bromophenol, which has been used in the synthesis of novel antifungal agents. 3-Br-5-CN-2-F-Phenol has also been used in the synthesis of various polybrominated compounds, which have been used in the synthesis of polymeric materials. In addition, 3-Br-5-CN-2-F-Phenol has been used in the synthesis of various pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-Br-5-CN-2-F-Phenol is not well understood. However, it is believed to act as an electron acceptor, which can interact with electron donors and form stable complexes. These complexes can then be used in various biochemical and physiological processes, such as the synthesis of various compounds. In addition, 3-Br-5-CN-2-F-Phenol can act as a catalyst in certain reactions, such as the oxidation of carbonyl compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-5-CN-2-F-Phenol are not well understood. However, it has been shown to have a variety of effects in various biochemical and physiological processes. For example, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, 3-Br-5-CN-2-F-Phenol has been shown to have an anti-inflammatory effect in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Br-5-CN-2-F-Phenol in laboratory experiments is its low cost and availability. In addition, it is relatively easy to synthesize and use in various experiments. However, there are some limitations associated with its use. For example, it is not very stable and can easily decompose when exposed to high temperatures or strong acids. In addition, it can be toxic in large amounts and may cause irritation to the skin and eyes.

Future Directions

There are a number of potential future directions for 3-Br-5-CN-2-F-Phenol. One potential direction is the development of new synthetic methods for its synthesis. This could enable the production of larger amounts of the compound, which could then be used in various scientific studies and experiments. Another potential direction is the development of new applications for 3-Br-5-CN-2-F-Phenol, such as the development of new pharmaceuticals or other biologically active compounds. Finally, further research into the biochemical and physiological effects of 3-Br-5-CN-2-F-Phenol could help to better understand its potential uses in medical research and other applications.

Synthesis Methods

3-Br-5-CN-2-F-Phenol is synthesized mainly through a two-step reaction. The first step involves the reaction of 5-cyano-2-fluorophenol with bromine, which yields 3-bromo-5-cyano-2-fluorophenol. The second step involves the reaction of 3-bromo-5-cyano-2-fluorophenol with sodium hydroxide, which yields 3-Br-5-CN-2-F-Phenol. The reaction is carried out under anhydrous conditions and the final product is isolated and purified through recrystallization.

properties

IUPAC Name

3-(3-bromo-5-hydroxyphenyl)-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFNO/c14-10-4-9(5-11(17)6-10)12-3-8(7-16)1-2-13(12)15/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKKCUNKNPPMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686399
Record name 3'-Bromo-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(5-cyano-2-fluorophenyl)phenol

CAS RN

1261957-17-8
Record name 3'-Bromo-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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